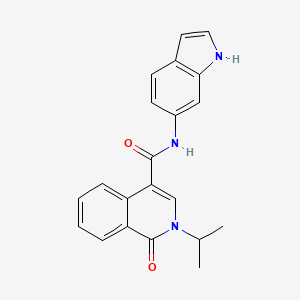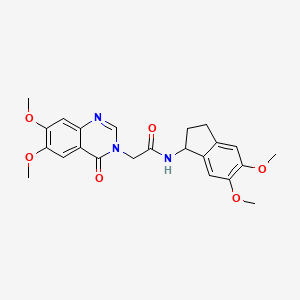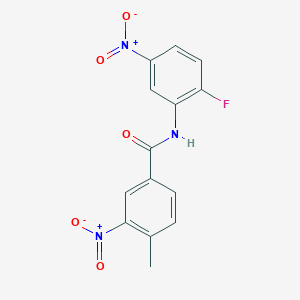
N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(1H-indol-6-yl)-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with a fused heterocyclic structure.
- The compound contains an indole ring (1H-indol-6-yl) and a dihydroisoquinoline ring (1,2-dihydroisoquinoline-4-carboxamide).
- Its chemical formula is C₁₉H₁₉N₃O₂.
- The indole moiety is known for its diverse biological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
- The synthetic route to obtain this compound involves several steps:
Esterification: Nicotinic acid is esterified to yield an intermediate compound.
Oxidation: The intermediate undergoes oxidation using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Addition: A nucleophilic addition reaction leads to the final compound.
- Industrial production methods may involve modifications for scalability and efficiency.
Chemical Reactions Analysis
- The compound can undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidants (e.g., mCPBA), reducing agents (e.g., hydrides), and nucleophiles.
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: Explored for antitumor or antifibrotic effects.
Industry: May serve as a precursor for drug development.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Similar compounds include other indole-based derivatives, such as indole-2-carboxylates and pyrimidines.
- Uniqueness lies in the combination of indole and dihydroisoquinoline moieties.
Remember that this compound’s detailed studies and applications are ongoing, and further research will enhance our understanding of its potential
Properties
Molecular Formula |
C21H19N3O2 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O2/c1-13(2)24-12-18(16-5-3-4-6-17(16)21(24)26)20(25)23-15-8-7-14-9-10-22-19(14)11-15/h3-13,22H,1-2H3,(H,23,25) |
InChI Key |
ARVKHMYKAREDEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2,5-dichlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11020991.png)
![N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11020998.png)
![N-{2-[(4-methoxyphenyl)sulfonyl]ethyl}-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11021001.png)
![1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11021005.png)
![N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide](/img/structure/B11021008.png)

![2-ethyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}hexanamide](/img/structure/B11021017.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B11021025.png)
![N-[(2Z)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide](/img/structure/B11021029.png)
![3-methyl-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11021038.png)

![Methyl 3-[(3-chlorophenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B11021051.png)
![N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11021055.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylpropyl)acetamide](/img/structure/B11021063.png)
